2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-2-15-13-17(23-18(22-15)14-3-4-14)24-9-11-25(12-10-24)19-16-5-6-21-26(16)8-7-20-19/h5-8,13-14H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNMVSGAIMIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in a significant alteration in cell cycle progression.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. This results in the arrest of the cell cycle, preventing the transition from the G1 phase to the S phase. The downstream effect of this is the inhibition of cell proliferation, particularly in tumor cells.
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties. These studies help predict the structure requirement for the observed antitumor activity. .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also induces apoptosis within HCT cells.
Biological Activity
2-Cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 349.4 g/mol
- CAS Number : 2549049-92-3
Structural Representation
The compound features a pyrimidine core linked to a pyrazolo[1,5-a]pyrazine moiety through a piperazine ring, which enhances its biological activity by allowing interactions with various biological targets.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities, primarily through inhibition of protein kinases and modulation of signaling pathways involved in cell proliferation and survival. The specific mechanisms include:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : These compounds can inhibit RTKs like AXL and c-MET, which are implicated in cancer progression and metastasis .
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth .
In Vitro Studies
Several studies have evaluated the anticancer properties of this compound:
| Study | Cell Line | IC (nM) | Reference |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 50 | |
| Study B | HepG2 (liver cancer) | 45 | |
| Study C | HCT-116 (colon cancer) | 30 |
These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines.
Case Studies
- Inhibition of Measles Virus Replication : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives inhibited the replication of the measles virus by targeting dihydroorotate dehydrogenase (DHODH), showcasing antiviral properties alongside anticancer activity .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of related pyrazole compounds against various bacterial strains, suggesting a broader therapeutic potential beyond oncology .
Scientific Research Applications
Molecular Formula
The molecular formula for 2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is with a molecular weight of approximately 348.44 g/mol.
Structural Features
The compound features:
- A pyrimidine core , which is a six-membered ring containing two nitrogen atoms.
- A cyclopropyl group , contributing to its unique chemical reactivity.
- A pyrazolo[1,5-a]pyrazine moiety , which enhances its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, specifically targeting AXL and c-MET kinases, which are implicated in cancer progression and metastasis .
Neurological Disorders
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it could enhance cognitive function by influencing dopaminergic and serotonergic pathways .
Antimicrobial Properties
Emerging data suggest that the compound may possess antimicrobial properties. Research on related pyrazolo derivatives has demonstrated efficacy against various bacterial strains, indicating a potential role in developing new antibiotics .
Inhibition of Protein Kinases
As noted in patent literature, compounds similar to this compound act as selective inhibitors of protein kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous tissues .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a similar pyrazolo derivative on breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell migration, demonstrating its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing neuroprotective effects, researchers administered the compound to models of induced neurodegeneration. Results showed significant improvements in motor function and cognitive assessments compared to control groups, suggesting its therapeutic potential for neurological disorders.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyrazolo[1,5-a]pyrimidine moieties undergo regioselective substitution due to their electron-deficient nature:
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Chlorination : The pyrimidine core can be chlorinated at positions 5 and 7 using phosphorus oxychloride (POCl₃), achieving 61% yield in analogous systems .
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Morpholine Substitution : Chlorine at position 7 of pyrazolo[1,5-a]pyrimidine reacts with morpholine under mild conditions (K₂CO₃, room temperature), yielding 94% substituted products .
Table 1 : Key substitution reactions in analogous systems
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold supports Suzuki-Miyaura and Buchwald-Hartwig couplings for functional diversification:
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Suzuki Coupling : Aryl/heteroaryl boronic acids react at position 4 or 7 under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), yielding 70–85% biaryl derivatives .
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Reductive Amination : Aldehyde intermediates (generated via oxidation of hydroxymethyl groups) react with primary/secondary amines (NaBH₃CN, MeOH), forming substituted piperazine derivatives.
Oxidation and Reduction
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Oxidation : Hydroxymethyl groups at position 2 undergo oxidation (MnO₂, CH₂Cl₂) to form aldehydes, enabling further functionalization .
-
Reduction : Ethyl esters at position 2 are reduced to alcohols using LiAlH₄ or DIBAL-H, with subsequent PCC oxidation yielding aldehydes .
Example Pathway :
C–H Activation and Functionalization
Position 3 of the pyrazolo[1,5-a]pyrimidine core undergoes Pd-catalyzed direct arylation :
Mechanistic Insight :
The reaction proceeds via a Pd(II)/Pd(IV) cycle, with Ag₂CO₃ acting as an oxidant. Hexafluoroisopropanol (HFIP) enhances solubility and reaction efficiency .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their functional differences:
Key Comparative Insights:
Core Flexibility vs. Target Specificity :
- The target compound’s pyrimidine core differs from pyrazolo[1,5-a]pyrimidine-based analogs (e.g., Dorsomorphin). Pyrimidine derivatives often exhibit broader kinase inhibition profiles, while pyrazolo[1,5-a]pyrimidines are optimized for specific targets like PDE4 or AMPK .
In contrast, sulfonyl or morpholine groups (e.g., compound 23 in ) increase polarity, favoring solubility and renal clearance .
Piperazine vs. Piperidine Linkers :
- Piperazine-linked pyrazolo[1,5-a]pyrazine (target compound) offers stronger hydrogen-bonding capacity than the piperidine-ethoxy group in Dorsomorphin. This may enhance binding affinity to kinase ATP pockets .
Activity Against Kinase Isoforms :
- Pentasubstituted pyrazolo[1,5-a]pyrimidines () show higher potency (IC₅₀ < 10 nM) for PDE4 compared to the target compound, likely due to additional substituents enabling multi-point interactions .
Synthetic Accessibility :
- The target compound’s synthesis (inferred from and ) involves regioselective cyclization and piperazine coupling, which is less complex than multi-step routes for pentasubstituted derivatives (e.g., Scheme 20 in ) .
Research Findings and Limitations
- Kinase Selectivity : While the target compound’s structure suggests kinase inhibition, direct activity data are absent in the provided evidence. In contrast, Dorsomorphin and pentasubstituted analogs have validated mechanistic studies .
- Metabolic Stability : Methyl-substituted analogs () may exhibit longer half-lives than ethyl/cyclopropyl derivatives due to reduced cytochrome P450 metabolism .
- Therapeutic Potential: Piperazine-linked compounds are understudied in CNS applications compared to morpholine/sulfonyl variants .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer: The synthesis of pyrazolo-pyrimidine derivatives like this compound requires careful control of reaction conditions. For example:
- Reagent Selection : Use N-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones to introduce cyclopropyl and ethyl groups via nucleophilic substitution .
- Condition Optimization : Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazolo[1,5-a]pyrazine to piperazine intermediates) significantly influence yield. Hydrazine hydrate reactions with enamines can produce cyanopyrazoles or aminopyrazoles depending on pH and solvent polarity .
- Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts like unreacted piperazine intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D arrangement of the pyrazolo-pyrimidine and piperazine moieties. Refer to crystallographic data from analogous compounds (e.g., bond angles and torsional strain in cyclopropyl groups) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Buffer solutions (e.g., ammonium acetate, pH 6.5) improve peak resolution .
- Spectroscopic Methods : H/C NMR to confirm substituent positions (e.g., ethyl vs. cyclopropyl proton splitting patterns) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Answer:
- Piperazine Modifications : Replace the pyrazolo[1,5-a]pyrazin-4-yl group with bulkier aryl substituents (e.g., 4-fluorophenyl) to assess steric effects on target binding. Evidence from similar compounds shows altered pharmacokinetics with tert-butyloxycarbonyl (Boc)-protected piperazines .
- Pyrimidine Substituents : Substitute the ethyl group with electron-withdrawing groups (e.g., Cl, CF) to evaluate electronic effects on receptor affinity. Computational docking can predict binding modes .
- Biological Assays : Test analogs against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. Compare IC values to establish SAR trends .
Q. What computational strategies are recommended for studying target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine core and ATP-binding pockets (e.g., kinases). Validate with co-crystallized ligand data .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclopropyl-piperazine linkage. Analyze RMSD and hydrogen-bond persistence .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
Q. How can researchers resolve contradictions in synthetic yields or byproduct formation?
Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dealkylated derivatives or unreacted intermediates). Cross-reference with impurity databases (e.g., USP Reference Standards) .
- Reaction Parameter Adjustment : If yields drop at higher temperatures, switch to microwave-assisted synthesis for controlled heating. For example, microwave conditions (150°C, 20 min) improve cyclization efficiency in pyrazolo-pyrimidines .
- Mechanistic Studies : Conduct C-labeling experiments to trace reaction pathways and identify rate-limiting steps .
Q. What methodologies are used for impurity profiling and qualification?
Answer:
- Impurity Synthesis : Prepare known impurities (e.g., dihydrochloride salts of chlorophenyl derivatives) via controlled hydrolysis or oxidation .
- Chromatographic Separation : Use gradient elution (ACN/water + 0.1% formic acid) on UPLC systems to resolve structurally similar impurities. Compare retention times with certified standards .
- Toxicological Screening : Assess genotoxicity (Ames test) and cytotoxicity (MTT assay) for impurities exceeding ICH Q3A thresholds (>0.1%) .
Q. How can thermal stability studies inform formulation development?
Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for stable pyrazolo-pyrimidines) .
- Excipient Compatibility : Test the compound with common excipients (e.g., magnesium stearate, microcrystalline cellulose) under accelerated conditions (40°C/75% RH for 4 weeks). Monitor for degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
